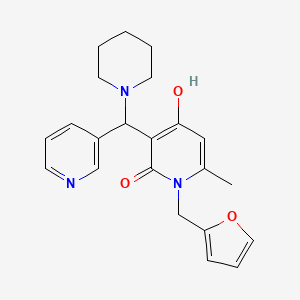
5-氨基-1-苄基-1H-吡唑-4-碳酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide: is a chemical compound with the molecular formula C11H13N5O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
科学研究应用
Chemistry: In chemistry, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
作用机制
Target of Action
Similar compounds, such as 5-amino-pyrazoles, have been reported to exhibit properties such as human cannabinoid receptors (hcb1 and hcb2), inhibitors of p38 kinase and cb1 receptor antagonists . These targets play crucial roles in various biological processes, including pain sensation, mood, and memory.
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding, given that similar compounds have been synthesized as covalent inhibitors targeting both wild-type and gatekeeper mutants .
Biochemical Pathways
Related compounds have been associated with a variety of biochemical pathways due to their wide applications in pharmaceuticals .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour effects .
生化分析
Biochemical Properties
5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide interacts with proteins involved in DNA replication and repair, potentially influencing cell proliferation and survival .
Cellular Effects
The effects of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide on cellular processes are profound. It has been observed to modulate cell signaling pathways, including those involved in cell growth and apoptosis. By affecting these pathways, the compound can alter gene expression and cellular metabolism . For example, it can upregulate or downregulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Moreover, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to a cascade of effects within the cell, including changes in gene expression and protein synthesis . Additionally, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide can activate or inhibit signaling pathways by interacting with cell surface receptors, influencing downstream cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products can also have biological activity, potentially leading to different cellular responses . Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in cell function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage level must be reached to elicit a biological response . These findings highlight the importance of dosage optimization in therapeutic applications of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide .
Metabolic Pathways
5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, altering the production of ATP and other metabolic intermediates . These interactions can have downstream effects on cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various electrophiles; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives, such as hydrazides.
Substitution: Formation of substituted pyrazole derivatives.
相似化合物的比较
- 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
- 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide
Comparison: Compared to similar compounds, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide has a unique benzyl group attached to the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity. For example, the benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in enzymes or receptors, potentially increasing its potency as an inhibitor .
属性
IUPAC Name |
5-amino-1-benzylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10-9(11(17)15-13)6-14-16(10)7-8-4-2-1-3-5-8/h1-6H,7,12-13H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRCQUWTDHLMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)NN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)
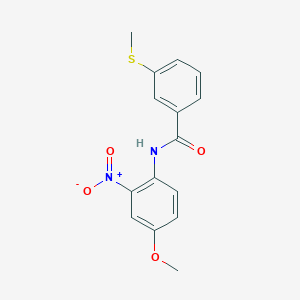
![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)
![methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2495020.png)
![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)
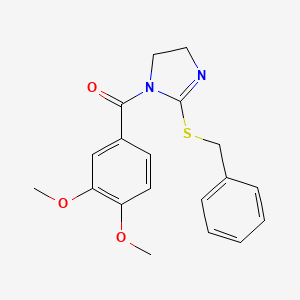
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2495024.png)
![N-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2495025.png)
![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)
![3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2495030.png)
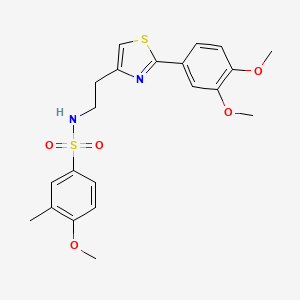
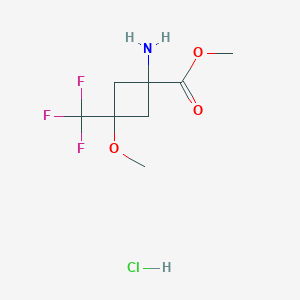
![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)
